4-Ethoxy-3,5-dimethylphenol
Description
Contextualization within Phenolic Chemical Systems
4-Ethoxy-3,5-dimethylphenol belongs to the family of substituted phenols, more specifically, it is a dialkyl-substituted and etherified phenol (B47542). The core structure is based on a phenol ring substituted with two methyl groups and one ethoxy group. The position of these substituents significantly influences the compound's reactivity and properties.
The parent dimethylphenols, also known as xylenols, are important industrial intermediates. chemicalbook.com They are used in the production of a variety of materials, including antioxidants, resins, and adhesives. chemicalbook.com For instance, 3,5-dimethylphenol (B42653) is a precursor in the synthesis of vitamin E and certain pesticides. chemicalbook.com The addition of an ethoxy group, as seen in this compound, further modifies the electronic and steric environment of the phenolic ring, which can be leveraged in various chemical syntheses.
Historical Development of Research on Ethoxylated Dimethylphenols
Research into alkylphenols and their ethoxylated derivatives has been ongoing for many decades, driven by their widespread use as surfactants in industrial processes and consumer products. researchgate.net While much of the historical focus has been on more common alkylphenols like nonylphenol and octylphenol (B599344) and their ethoxylates, the study of shorter-chain alkylphenols such as dimethylphenols has also been a subject of investigation. service.gov.uk
The primary use of many dimethylphenols has been as intermediates in chemical synthesis rather than for the production of ethoxylate surfactants. service.gov.uk The development of synthetic methodologies to selectively introduce ethoxy groups onto phenol rings has been a key area of research in organic chemistry. These methods allow for the creation of a diverse range of ethoxylated phenols with tailored properties. The availability of compounds like this compound from chemical suppliers for research purposes indicates that synthetic routes have been established and optimized. bldpharm.comsynquestlabs.com
Current Research Landscape and Future Directions for the Chemical Compound
Currently, this compound appears to be primarily utilized as a building block in organic synthesis. Its structural features, including the nucleophilic phenolic hydroxyl group and the substituted aromatic ring, make it a versatile starting material for the creation of more complex molecules. The availability of its boronic acid derivative, 4-Ethoxy-3,5-dimethylphenylboronic acid, suggests its potential use in cross-coupling reactions, a cornerstone of modern organic synthesis.
Future research involving this compound could explore several avenues. One potential area is in the synthesis of novel bioactive compounds. For example, a 2017 study detailed the synthesis of a new azo dye derived from 4-Chloro-3,5-dimethylphenol, a structurally related compound. researchgate.netsigmaaldrich.com This suggests that this compound could also be a valuable precursor for new dyes or other functional materials. Further research could also investigate its potential as an antioxidant, a common application for hindered phenols, or explore its use in the development of new polymers and resins.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 3,5-Dimethylphenol | 3,4-Dimethylphenol |
| CAS Number | 217448-96-9 bldpharm.comsynquestlabs.com | 108-68-9 nih.gov | 95-65-8 sigmaaldrich.com |
| Molecular Formula | C10H14O2 bldpharm.comsynquestlabs.com | C8H10O nih.gov | C8H10O sigmaaldrich.com |
| Molecular Weight | 166.22 g/mol bldpharm.com | 122.16 g/mol nih.gov | 122.16 g/mol sigmaaldrich.com |
| Boiling Point | Not available | 222 °C hsppharma.com | 227 °C sigmaaldrich.com |
| Melting Point | Not available | 63-66 °C hsppharma.com | 65-68 °C sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-3,5-dimethylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-4-12-10-7(2)5-9(11)6-8(10)3/h5-6,11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXFHNGZZKZOKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 4 Ethoxy 3,5 Dimethylphenol
Established Synthetic Routes to 4-Ethoxy-3,5-dimethylphenol
The preparation of this compound is primarily achieved through the modification of precursor phenols or by building the substituted aromatic system through ring functionalization.
Phenol (B47542) Alkylation and Etherification Strategies
The most direct and common method for synthesizing this compound is through the Williamson ether synthesis. This method involves the O-alkylation of a corresponding phenol, in this case, 3,5-dimethylphenol (B42653).
The process begins with the deprotonation of 3,5-dimethylphenol using a suitable base to form a more nucleophilic phenoxide ion. This is followed by a nucleophilic substitution reaction (SN2) with an ethylating agent, such as ethyl iodide or diethyl sulfate (B86663). The reaction is typically performed in a polar aprotic solvent to enhance the rate of the substitution reaction.
Reaction Scheme:
Phenoxide Formation: 3,5-dimethylphenol is treated with a base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) in a solvent such as acetone (B3395972) or dimethylformamide (DMF).
Nucleophilic Substitution: The resulting sodium or potassium 3,5-dimethylphenoxide then reacts with an ethylating agent (e.g., ethyl iodide, CH₃CH₂I) to form the ether linkage, yielding this compound. mdpi.comnih.gov
| Step | Reactants | Reagents & Conditions | Product |
| 1 | 3,5-Dimethylphenol | Base (e.g., NaOH, K₂CO₃), Polar Aprotic Solvent (e.g., DMF, Acetone) | 3,5-Dimethylphenoxide |
| 2 | 3,5-Dimethylphenoxide | Ethylating Agent (e.g., CH₃CH₂I), Heat | This compound |
This interactive table summarizes the key steps in the Williamson ether synthesis for this compound.
The choice of base, solvent, and temperature is critical for optimizing the yield and minimizing side reactions, such as C-alkylation of the aromatic ring. unive.it While vapor-phase alkylation using agents like dimethyl ether over solid acid catalysts has been explored for phenol etherification, liquid-phase synthesis remains a standard approach for this type of transformation. mdpi.comresearchgate.net
Aromatic Ring Functionalization Pathways
Alternative synthetic strategies involve the construction of the substituted phenol from simpler aromatic precursors. One conceptual pathway starts with widely available materials like xylene, which can be functionalized through a sequence of reactions. google.com For instance, a process involving carbonylation, oxidation, and hydrolysis of xylene can produce 3,5-dimethylphenol, the direct precursor for etherification. google.com
Another approach involves the catalytic oxidation of substrates like o-xylene, which can yield intermediates such as 3,4-dimethylphenol. mdpi.comnih.govresearchgate.net While not a direct route to the 3,5-dimethyl isomer, these methods highlight the potential of C-H bond functionalization and oxidation in building substituted phenol skeletons. mdpi.comnih.gov These multi-step syntheses are generally more complex than direct etherification but offer flexibility in precursor selection.
Derivatization and Analog Synthesis from this compound
This compound serves as a valuable intermediate for the synthesis of more elaborate molecules, including those with potential applications in materials science and medicinal chemistry.
Synthesis of Amine-Functionalized Derivatives
The phenolic structure of this compound can be used as a building block to introduce amine functionalities. A common strategy involves a two-step process: first, an etherification reaction with a bifunctional linker (e.g., 2-chloroethylamine), followed by coupling with an amine.
For example, a related synthesis involves reacting a substituted phenol with 2-chloroethylamine (B1212225) hydrochloride in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF). The resulting phenoxyethyl chloride intermediate can then undergo a nucleophilic substitution reaction with an amine, such as 4-ethoxyaniline, to yield a complex amine-functionalized derivative. This modular approach allows for the synthesis of a diverse library of compounds.
| Step | Starting Material | Reagents & Conditions | Intermediate/Product |
| 1 | This compound | 2-Chloroethylamine HCl, K₂CO₃, DMF | 2-(4-Ethoxy-3,5-dimethylphenoxy)ethylamine |
| 2 | 2-(4-Ethoxy-3,5-dimethylphenoxy)ethylamine | Aryl Halide, Base, Reflux | N-Aryl-2-(4-ethoxy-3,5-dimethylphenoxy)ethanamine |
This interactive table outlines a general pathway for creating amine derivatives from this compound.
Formation of Azodye Systems
Azo dyes, characterized by the -N=N- functional group, are a significant class of organic colorants. nih.gov Substituted phenols are frequently used as coupling components in their synthesis. The synthesis of an azo dye using a close analog, 4-chloro-3,5-dimethylphenol, provides a clear blueprint for how this compound could be utilized. uobaghdad.edu.iqresearchgate.net
The synthesis involves two main stages:
Diazotization: A primary aromatic amine (e.g., 2-amino-6-ethoxybenzothiazole) is treated with a solution of sodium nitrite (B80452) (NaNO₂) in a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to form a diazonium salt. cuhk.edu.hk
Azo Coupling: The diazonium salt is then added to a basic solution of the coupling agent, in this case, this compound. The electron-rich phenoxide ion undergoes electrophilic aromatic substitution to form the azo linkage, typically at the position para to the powerful activating hydroxyl group. uobaghdad.edu.iqresearchgate.net
The resulting azo compound's color and properties are determined by the specific aromatic structures linked by the azo group. cuhk.edu.hk
| Stage | Description | Key Reagents |
| Diazotization | Conversion of a primary aromatic amine to a diazonium salt. | Primary Aromatic Amine, NaNO₂, HCl, 0-5 °C |
| Azo Coupling | Reaction of the diazonium salt with the phenol coupling component. | Diazonium Salt, this compound, NaOH |
This interactive table details the stages of azo dye synthesis using this compound as a coupling agent.
Preparation of Thiazinane Derivatives
Thiazinanes are heterocyclic compounds that can be synthesized using substituted phenols as precursors. Research on the synthesis of 4-(4-bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide demonstrates a viable pathway. mdpi.comnih.gov In this reaction, a substituted phenol (4-bromo-3,5-dimethylphenol) reacts with a strained bicyclic sulfonamide (2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide) in N,N-dimethylacetamide (DMAc) at elevated temperatures. mdpi.comnih.gov
The reaction proceeds through a ring-opening of the bicyclic reactant by the phenoxide, followed by a ring-closing step to form the six-membered thiazinane ring. This method creates a C-O bond between the phenol and the heterocyclic system. The resulting thiazinane derivative can be further functionalized, for instance, by methylation on the nitrogen atom using sodium hydride and iodomethane. mdpi.comnih.gov
Synthesis of Tocopherol Analogs
This compound serves as a key intermediate in the synthesis of novel, structurally modified tocopherol (Vitamin E) analogs. These synthetic endeavors aim to create compounds with potentially enhanced biological activities. Research has demonstrated the utility of this precursor in building the core structure of tocopherol-like molecules, particularly those containing different heteroatoms.
For instance, new sulfur- and selenium-containing analogs of α-tocopherol have been synthesized starting from this compound. The synthetic route involves multiple steps, beginning with the transformation of this compound into an intermediate, 2-allyl-4-ethoxy-3,5,6-trimethylphenol. This intermediate is then further modified to introduce sulfur or selenium functionalities, ultimately leading to the formation of 2-dodecylthiomethyl- and 2-dodecylselenomethyl-5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofurans. These synthesized analogs have shown significant antioxidant properties.
The general approach to creating tocopherol analogs often involves the alkylation of a hydroquinone (B1673460) precursor. In the case of α-tocopherol itself, the synthesis typically involves the acid-catalyzed condensation of trimethylhydroquinone (B50269) with isophytol. google.com For analogs derived from this compound, the synthesis leverages the phenolic hydroxyl group for etherification or other modifications to build the desired side chains and complete the chromane (B1220400) ring system characteristic of tocopherols. mdpi.com The development of these synthetic routes, including one-pot multicomponent reactions, has been a focus of research to produce libraries of tocopherol analogs for biological screening. nih.gov
Catalytic Approaches in this compound Synthesis
The primary method for synthesizing this compound is through the etherification of its precursor, 3,5-dimethylphenol. This transformation, a type of Williamson ether synthesis, is heavily reliant on catalytic systems to ensure efficiency, selectivity, and high yields. The choice of catalyst, along with other reaction parameters, is critical in driving the reaction towards the desired product.
The synthesis involves the deprotonation of the hydroxyl group of 3,5-dimethylphenol by a base, creating a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction (SN2) with an ethylating agent, such as ethyl iodide or diethyl sulfate. Lewis acids and various base systems are commonly employed to catalyze this reaction. For example, in the synthesis of the related compound 1-(4-ethoxy-3-methoxyphenyl)ethanone (B1311896) from acetovanillone, potassium carbonate (K₂CO₃) is used as the base in dimethylformamide (DMF) to facilitate the reaction with ethyl iodide. core.ac.uk This system is representative of the conditions that can be applied to the synthesis of this compound.
Solid catalysts, such as zeolites and ion-exchange resins, are also employed in phenol alkylation reactions. unive.itessentialchemicalindustry.org These heterogeneous catalysts offer advantages in terms of separation and reusability, aligning with more sustainable manufacturing principles. For instance, solid acid catalysts like Amberlyst-15 have demonstrated high activity in the alkylation of phenols. unive.it
Optimization of Reaction Conditions and Catalytic Systems
The optimization of reaction conditions is a crucial step in developing a robust and efficient synthesis for this compound. Key parameters that are systematically varied and studied include the choice of catalyst, base, solvent, temperature, and reaction time. The goal is to maximize the yield and purity of the final product while minimizing reaction times and the formation of by-products.
The selection of the base and solvent is interdependent and critical for the success of the etherification. Strong bases like sodium hydride (NaH) or weaker carbonate bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often used to deprotonate the phenol. core.ac.ukacs.org The solvent must be able to dissolve the reactants and facilitate the SN2 reaction; polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are frequently chosen. researchgate.net
Temperature plays a significant role in the reaction rate. Reactions are typically run at elevated temperatures, often between 60-100°C, to ensure a reasonable reaction time. google.com However, excessively high temperatures can lead to the decomposition of reactants or the formation of undesired side products. Therefore, a careful balance must be struck. The optimization process often involves a systematic study of these parameters, as illustrated in the table below, which is based on typical conditions for related phenolic ether syntheses.
| Parameter | Variation | Effect on Yield/Purity | Typical Optimized Condition |
|---|---|---|---|
| Base | K₂CO₃, Cs₂CO₃, NaH, NaOH | Stronger bases can increase reaction rate but may lead to side reactions. Carbonates are often a good compromise. | K₂CO₃ (1.15 - 1.5 equivalents) core.ac.uk |
| Solvent | DMF, Acetonitrile, DMSO, Acetone | Polar aprotic solvents favor the SN2 mechanism, enhancing yield and selectivity. | DMF or Acetonitrile core.ac.uk |
| Temperature | Room Temperature to 100°C | Higher temperatures increase the reaction rate. Optimization is needed to prevent by-product formation. | 60-80°C |
| Ethylating Agent | Ethyl Iodide, Diethyl Sulfate, Ethyl Bromide | Ethyl iodide is highly reactive. Diethyl sulfate is a less expensive but more toxic alternative. | Ethyl Iodide (1.5 equivalents) core.ac.uk |
| Reaction Time | 2 to 24 hours | Monitored by techniques like TLC or GC until the starting material is consumed. | 2 - 16 hours mdpi.comcore.ac.uk |
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound is focused on reducing the environmental impact of the manufacturing process. This involves several key strategies, including the use of safer solvents, the development of solvent-free reaction conditions, and the use of efficient and recyclable catalysts.
A significant advancement in the etherification of phenols is the development of solvent-free methods. researchgate.net Performing the Williamson synthesis without a solvent, for example by grinding the phenol with a solid base like potassium carbonate and the alkylating agent, can lead to high yields and purity. researchgate.net This approach drastically reduces solvent waste, which is a major contributor to the environmental footprint of chemical processes.
When solvents are necessary, the principles of green chemistry advocate for the use of more environmentally benign options. essentialchemicalindustry.org While polar aprotic solvents like DMF are effective, they are also associated with toxicity and disposal issues. Research into greener alternatives, such as bio-based solvents or even water, is an active area. For some catalytic reactions, using water or ethanol (B145695) as a solvent is feasible and much preferred from an environmental standpoint. nih.gov
The concept of atom economy, which measures the efficiency of a reaction in converting reactant atoms to the desired product, is also central. essentialchemicalindustry.org Catalytic processes are inherently more atom-economical than stoichiometric reactions. The use of solid, reusable catalysts like zeolites or functionalized polymers further enhances the green credentials of the synthesis by simplifying product purification and allowing the catalyst to be used in multiple reaction cycles. unive.itessentialchemicalindustry.org These approaches not only reduce waste but also lower operational costs.
Reaction Mechanisms and Chemical Reactivity of 4 Ethoxy 3,5 Dimethylphenol
Electrophilic Aromatic Substitution Pathways
The phenol (B47542) ring, enriched with electron-donating groups (hydroxyl, ethoxy, and methyl), is highly activated towards electrophilic aromatic substitution. s3waas.gov.in The reaction mechanism typically involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or benzenium ion. libretexts.org The subsequent loss of a proton from the ring restores aromaticity and yields the substituted product. masterorganicchemistry.com
The regiochemical outcome of electrophilic substitution on 4-Ethoxy-3,5-dimethylphenol is determined by the directing effects of its substituents. The hydroxyl group is a powerful activating ortho-, para-director. Similarly, the ethoxy and methyl groups are also activating and ortho-, para-directing.
In this compound, the positions on the aromatic ring are influenced as follows:
Position 1: Substituted by the hydroxyl group.
Positions 2 and 6: These are ortho to the strongly activating hydroxyl group and meta to the ethoxy group.
Positions 3 and 5: Substituted by methyl groups, which are meta to the hydroxyl group and ortho to the ethoxy group.
Position 4: Substituted by the ethoxy group, which is para to the hydroxyl group.
The hydroxyl group is the most powerful activating group, making the positions ortho to it (positions 2 and 6) the most electronically favorable sites for electrophilic attack. However, these positions are flanked by methyl groups at the 3 and 5 positions, which exert significant steric hindrance. This steric bulk can impede the approach of an incoming electrophile. Research on similarly structured compounds, such as 2,6-disubstituted anisoles, indicates that substitution often occurs at the less hindered available position, which in this case would still be the electronically favored positions 2 or 6, as all other positions are already substituted. acs.org Therefore, a competition between the strong electronic activation at the 2 and 6 positions and the steric hindrance from the adjacent methyl groups dictates the final regioselectivity.
Halogenation is a classic example of electrophilic aromatic substitution. Due to the highly activated nature of the phenol ring, reactions with halogens like bromine (Br₂) or chlorine (Cl₂) can often proceed without a Lewis acid catalyst, which is typically required for less activated rings. msu.edu
For this compound, halogenation is predicted to occur at the positions ortho to the hydroxyl group (positions 2 and/or 6). The reaction would proceed via the formation of a benzenium ion intermediate, which then loses a proton to yield the halogenated product.
Table 1: Predicted Halogenation Reactions of this compound
| Reactant | Reagent | Predicted Product | Reaction Type |
|---|---|---|---|
| This compound | Br₂ in CCl₄ | 2-Bromo-4-ethoxy-3,5-dimethylphenol | Electrophilic Aromatic Substitution |
Other electrophilic substitution reactions like nitration (using HNO₃/H₂SO₄) and sulfonation (using SO₃/H₂SO₄) would follow similar principles, with the electrophile (NO₂⁺ or SO₃H⁺ respectively) attacking the activated 2- or 6-position. masterorganicchemistry.com
Regioselectivity and Steric Hindrance Effects
Acid-Base Behavior and Proton Transfer Dynamics
Like other phenols, this compound is a weak acid, capable of donating the proton from its hydroxyl group to a base to form a phenoxide ion. libretexts.org The acidity of a phenol is quantified by its acid dissociation constant (pKa).
The structure of the phenoxide ion is stabilized by resonance, with the negative charge delocalized over the aromatic ring. This delocalization is key to the acidity of phenols being greater than that of aliphatic alcohols. libretexts.org
The pKa value of a phenol is highly sensitive to the nature of the substituents on the aromatic ring. Electron-donating groups, such as alkyl (methyl) and alkoxy (ethoxy) groups, increase the electron density on the phenoxide oxygen, destabilizing the anion and making the phenol a weaker acid (i.e., having a higher pKa). s3waas.gov.in
While a specific experimental pKa value for this compound is not prominently cited in the literature, it can be estimated by comparing it with related compounds. The presence of three electron-donating groups (two methyl, one ethoxy) suggests its pKa will be higher than that of unsubstituted phenol.
Table 2: Experimental pKa Values of Related Phenols in Water
| Compound | pKa Value | Effect of Substituents | Reference |
|---|---|---|---|
| Phenol | 9.99 | Baseline | researchgate.net |
| 3,5-Dimethylphenol (B42653) | 10.2 - 10.47 | Two electron-donating methyl groups increase pKa. | researchgate.net, acs.org |
| 3-Ethoxyphenol | 9.65 | One electron-donating ethoxy group increases pKa relative to phenol isomers with electron-withdrawing groups. | researchgate.net, acs.org |
| 4-Chlorophenol | 9.41 | One electron-withdrawing chloro group decreases pKa. | acs.org |
Based on these trends, the pKa of this compound is estimated to be greater than 10.5, reflecting the cumulative electron-donating effect of the ethoxy and two methyl groups.
The solvent plays a critical role in acid-base equilibria. wikipedia.org Changes in the solvent can significantly alter the pKa of a phenol by differentially solvating the neutral phenol and its corresponding phenoxide anion. pjsir.org
Polar Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They effectively solvate the phenoxide anion through hydrogen bonding, stabilizing the charged species and thus promoting dissociation. This leads to a stronger acidic character (lower pKa). pjsir.orguctm.edu
Aprotic Solvents (e.g., Dioxane, Acetonitrile): Aprotic solvents cannot donate hydrogen bonds. While polar aprotic solvents can stabilize ions through dipole-dipole interactions, they are generally less effective at solvating small anions like phenoxides compared to protic solvents. wikipedia.org Consequently, the acidity of phenols is typically reduced (pKa increases) in aprotic solvents. uctm.edu Using binary mixtures of water with aprotic solvents can alter the acidity constants of phenolic groups by several orders of magnitude. uctm.edu
Table 3: General Solvent Effects on Phenolic Acidity
| Solvent Type | Primary Interaction with Anion | Effect on Anion Stability | Impact on pKa |
|---|---|---|---|
| Polar Protic | Hydrogen Bonding | High Stabilization | Decreases (Acidity Increases) |
| Polar Aprotic | Dipole-Dipole Interactions | Moderate Stabilization | Increases (Acidity Decreases) |
Determination of Ionization and Protonation Constants
Oxidation-Reduction Chemistry
The chemistry of phenols is also characterized by their participation in oxidation-reduction reactions.
Oxidation: Phenols are readily oxidized. The electron-donating substituents (ethoxy and methyl groups) on this compound increase the electron density of the aromatic system, making it particularly susceptible to oxidation. This property is the basis for the use of many substituted phenols as antioxidants. researchgate.net
The one-electron oxidation of this compound yields a phenoxyl radical. This radical is relatively stable due to two main factors:
Resonance Delocalization: The unpaired electron can be delocalized across the aromatic ring.
Steric Shielding: The two methyl groups at the ortho positions (relative to the oxygen) provide steric hindrance, which can protect the radical center from further reactions, thereby increasing its lifetime.
Further oxidation under stronger conditions can potentially lead to the formation of quinone-type structures, although the substitution pattern of this specific molecule may lead to more complex polymeric products.
Reduction: The aromatic ring of this compound is generally resistant to reduction due to its inherent aromatic stability. However, under forcing conditions, such as catalytic hydrogenation with catalysts like rhodium or ruthenium at high pressures and temperatures, the benzene (B151609) ring can be reduced to a cyclohexyl ring, yielding 4-ethoxy-3,5-dimethylcyclohexanol.
While the phenol itself is not typically reduced, related compounds containing reducible functional groups, such as a nitro group, can be selectively reduced without affecting the ring. For instance, the reduction of an analogous nitrophenol would readily convert the nitro group to an amino group using reagents like Sn/HCl or catalytic hydrogenation. msu.edu
Phenolic Hydroxyl Group Reactivity
The hydroxyl group is a powerful activating group, making the benzene ring highly susceptible to electrophilic substitution at the ortho and para positions. mlsu.ac.inbdu.ac.in Due to the presence of the ethoxy group at the para position and methyl groups at the meta positions relative to the hydroxyl group, the ortho positions are the primary sites for electrophilic attack. Common reactions involving the phenolic hydroxyl group include:
Oxidation: Phenols can be oxidized to form quinones. openstax.orgnumberanalytics.com The presence of electron-donating groups, such as the ethoxy and methyl groups in this compound, can facilitate this process.
Etherification and Esterification: The hydroxyl group can undergo etherification and esterification reactions, although the steric hindrance from the adjacent methyl groups might influence the reaction rates.
Electrophilic Aromatic Substitution: The hydroxyl group strongly activates the aromatic ring for electrophilic substitution reactions like halogenation, nitration, and sulfonation. mlsu.ac.inopenstax.orgnumberanalytics.com The directing influence of the substituents (ortho-directing hydroxyl and methyl groups, and para-directing ethoxy group) plays a crucial role in determining the position of the incoming electrophile.
The electron-donating nature of the ethoxy and methyl groups increases the electron density on the aromatic ring, enhancing its reactivity towards electrophiles compared to unsubstituted phenol. researchgate.net
Bond Dissociation Enthalpies and Radical Reactivity Studies
The antioxidant properties of phenolic compounds are closely linked to the homolytic bond dissociation enthalpy (BDE) of the O-H bond. A lower BDE facilitates the donation of a hydrogen atom to scavenge free radicals. arabjchem.orgnih.gov
Electron-donating substituents, such as alkyl and alkoxy groups, are known to lower the O-H BDE, thereby enhancing the radical scavenging activity. researchgate.netarabjchem.org This is attributed to the stabilization of the resulting phenoxyl radical through inductive and hyperconjugative effects. researchgate.net In the case of this compound, the ethoxy group at the para-position and the two methyl groups at the meta-positions contribute to this stabilizing effect.
Table 1: Factors Influencing Radical Scavenging Activity of Phenolic Compounds
| Factor | Influence on Radical Scavenging Activity | Reference |
| Electron-donating substituents | Increase activity by lowering O-H BDE and stabilizing the phenoxyl radical. | researchgate.netarabjchem.org |
| Intramolecular hydrogen bonding | Can reduce antioxidant activity. | researchgate.net |
| Position of substituent | The position of the substituent (ortho, meta, para) affects the stability of the phenoxyl radical. | researchgate.net |
Complexation and Coordination Chemistry
The phenolic oxygen of this compound can act as a ligand, participating in the formation of metal complexes.
Metal-Ligand Interactions with Transition Metals (e.g., Fe(III), Ni(II))
Phenols and their derivatives are known to form stable complexes with various transition metals. The deprotonated phenolate (B1203915) acts as a hard oxygen donor, readily coordinating with metal ions.
Iron (III) Complexes: Iron(III) forms stable complexes with substituted phenols. nih.govnih.gov The coordination typically involves the deprotonated phenolic oxygen. mdpi.com In the case of substituted salicylaldehydes, which also possess a phenolic hydroxyl group, the iron(III) ion is chelated by the phenolate and carbonyl oxygen atoms, often resulting in an octahedral geometry. nih.govmdpi.com For this compound, it would likely coordinate to Fe(III) as a monodentate or potentially a bridging ligand, depending on the reaction conditions and other ligands present.
Nickel (II) Complexes: Nickel(II) also forms complexes with phenolic ligands. bohrium.comtandfonline.com These complexes can exhibit various geometries, including square planar and octahedral, depending on the nature of the other coordinating ligands. bohrium.comguildhe.ac.uk For instance, Ni(II) complexes with substituted bis(phenol)diamine ligands have been synthesized and characterized, showing a square planar arrangement with coordination through phenolate oxygen and amine nitrogen atoms. guildhe.ac.uk The electronic properties of the phenolic ligand, influenced by substituents like the ethoxy and methyl groups, can affect the stability and reactivity of the resulting Ni(II) complex. tandfonline.com
Supramolecular Assembly and Co-crystallization Phenomena
The ability of this compound to participate in hydrogen bonding and other non-covalent interactions makes it a candidate for forming supramolecular structures and co-crystals.
Supramolecular Assembly: Phenolic compounds can self-assemble or assemble with other molecules through various interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. frontiersin.orgrsc.org The hydroxyl group is a strong hydrogen bond donor, while the aromatic ring can engage in π-π stacking. These interactions can lead to the formation of larger, ordered assemblies. Metal-phenolic networks (MPNs) are a class of supramolecular structures formed by the coordination of phenolic ligands with metal ions. acs.orgthno.org
Co-crystallization: Co-crystallization is a technique used to modify the physicochemical properties of compounds by forming a crystalline solid with another molecule (a co-former) in a specific stoichiometric ratio. mdpi.comnih.gov Phenols are often used as co-formers due to their ability to form robust hydrogen bonds. rsc.orgmdpi.com The phenol-pyridine supramolecular synthon, for example, is a well-studied interaction in co-crystal engineering. mdpi.com While specific co-crystallization studies involving this compound were not found in the search results, its structural features suggest its potential as a co-former in the design of new crystalline materials. The phenol–phenolate supramolecular heterosynthon is another strong interaction that can drive the formation of ionic cocrystals. nih.gov
Advanced Spectroscopic and Analytical Characterization of 4 Ethoxy 3,5 Dimethylphenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in both solution and the solid state. lehigh.edunih.gov It provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, offers a primary assessment of a molecule's structure. For 4-Ethoxy-3,5-dimethylphenol, the ¹H NMR spectrum would display distinct signals for the ethoxy group protons (a triplet for the methyl and a quartet for the methylene), the two aromatic protons, the two methyl groups on the ring, and the phenolic hydroxyl proton. researchgate.net The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. lehigh.edu
To definitively assign these signals and establish connectivity, two-dimensional (2D) NMR techniques are utilized. emerypharma.com
¹H-¹H Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings, confirming the relationship between the methylene (B1212753) and methyl protons of the ethoxy group. emerypharma.com
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.
Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the entire molecular skeleton, such as connecting the ethoxy group to the aromatic ring. researchgate.net
Based on analogous structures, the expected chemical shifts for this compound can be predicted.
Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on standard chemical shift increments and data from similar compounds.
| Atom Type | Technique | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| Ethoxy -CH₃ | ¹H NMR | 1.3-1.5 | Triplet (t) | Coupled to the -OCH₂- protons. |
| Ethoxy -OCH₂- | ¹H NMR | 3.9-4.1 | Quartet (q) | Coupled to the -CH₃ protons. |
| Aromatic -CH₃ | ¹H NMR | 2.2-2.3 | Singlet (s) | Two equivalent methyl groups. |
| Aromatic CH | ¹H NMR | 6.4-6.6 | Singlet (s) | Two equivalent aromatic protons. |
| Phenolic OH | ¹H NMR | 4.5-5.5 | Singlet (s, broad) | Chemical shift can vary with concentration and solvent. |
| Ethoxy -CH₃ | ¹³C NMR | 14-16 | - | |
| Aromatic -CH₃ | ¹³C NMR | 21-22 | - | |
| Ethoxy -OCH₂- | ¹³C NMR | 63-65 | - | |
| Aromatic CH | ¹³C NMR | 114-116 | - | Carbon attached to hydrogen. |
| Aromatic C-CH₃ | ¹³C NMR | 138-140 | - | Quaternary carbon attached to methyl group. |
| Aromatic C-O | ¹³C NMR | 155-157 | - | Quaternary carbon attached to ethoxy group. |
| Aromatic C-OH | ¹³C NMR | 152-154 | - | Quaternary carbon attached to hydroxyl group. |
While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and behavior of compounds in their crystalline or amorphous solid forms. For substituted phenols, ssNMR is particularly valuable for studying intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group. rsc.orgrsc.org The technique can distinguish between different crystalline forms (polymorphs), which may exhibit different physical properties.
Studies on similar para-substituted phenols using ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR have shown that peak splittings can occur for the ortho and meta carbon signals. researchgate.net This phenomenon is attributed to non-equivalent electron distribution and conformational effects within the crystal lattice, providing detailed information about the molecular packing and environment in the solid state. researchgate.netdtic.mil
High-Resolution 1D and 2D NMR Techniques
Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. lehigh.edu It is used to determine the molecular weight of a compound, deduce its elemental formula, and obtain structural information through the analysis of fragmentation patterns. libretexts.org
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). acs.org This precision allows for the determination of a compound's unique elemental formula. For this compound (C₁₀H₁₄O₂), the calculated exact mass of the molecular ion [M]⁺ is 166.0994. HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. mdpi.com Techniques like electrospray ionization (ESI) are often used to generate the ions for HRMS analysis. acs.orgmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. gcms.cz It is the method of choice for the analysis of volatile and semi-volatile compounds in complex mixtures, such as environmental samples or products from chemical reactions. gcms.czacs.org
In a typical GC-MS analysis, the components of a mixture are separated on a GC column based on their boiling points and interactions with the column's stationary phase. lcms.cz As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint." The identification of this compound in a sample is achieved by matching both its retention time from the GC and its mass spectrum with those of a known reference standard. lcms.czescholarship.org
Phenolic compounds, due to the polar hydroxyl group, can exhibit poor chromatographic behavior (e.g., peak tailing) and thermal instability during GC analysis. acs.org To overcome these issues, derivatization is an essential preparatory step that converts the polar -OH group into a less polar, more volatile, and more thermally stable functional group. nih.gov This process significantly improves chromatographic peak shape and enhances detection sensitivity. acs.orgnih.gov
The most common derivatization method for phenols is silylation, where an active proton is replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.govresearchgate.net
Common Derivatization Reagents for Phenol (B47542) Analysis by GC-MS
| Reagent Abbreviation | Full Name | Derivative Group | Key Advantages |
|---|---|---|---|
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Trimethylsilyl (TMS) | Highly reactive, produces volatile derivatives. acs.org |
| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Trimethylsilyl (TMS) | Considered to have superior silylation potential for many phenols compared to BSTFA. biorxiv.org |
| MTBSTFA | N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | tert-Butyldimethylsilyl (TBDMS) | Forms stable derivatives that yield characteristic mass spectra with an intense [M-57]⁺ ion, aiding in identification. researchgate.net |
| HMDS | Hexamethyldisilazane | Trimethylsilyl (TMS) | Often used in combination with other reagents like pyridine (B92270) and TFA to effectively derivatize phenols. researchgate.net |
By converting this compound into its silyl (B83357) ether derivative, its analysis by GC-MS becomes more robust and reliable, allowing for accurate quantification and identification even at low concentrations in complex matrices. nih.govnih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Vibrational Analysis and Functional Group Identification
Specific experimental IR spectra and detailed vibrational frequency assignments for this compound are not available in the reviewed literature.
Electronic Transitions and Spectroscopic Properties in Solution
Published UV-Vis spectra and analyses of the electronic transitions for this compound in various solvents could not be located.
X-ray Diffraction (XRD) for Crystalline and Molecular Structure Determination
There are no published studies containing X-ray diffraction data for this compound. Therefore, information regarding its crystal system, space group, unit cell dimensions, and detailed molecular geometry from experimental crystallographic analysis is not available.
Thermal Analysis (TG/DTA/DTG) for Material Transformation Studies
No literature containing thermogravimetric (TG), differential thermal analysis (DTA), or derivative thermogravimetric (DTG) data for this compound was found.
Chromatographic Methodologies for Separation and Quantification
High-Performance Liquid Chromatography (HPLC)
While HPLC methods are mentioned for analyzing derivatives synthesized from this compound, specific methods for the separation and quantification of the compound itself are not detailed in the available literature.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a foundational chromatographic technique prized for its simplicity, speed, and versatility in separating components of a mixture. wisc.edu The principle of TLC relies on the differential partitioning of compounds between a solid stationary phase and a liquid mobile phase. wisc.edu
For the analysis of this compound and other phenolic derivatives, the stationary phase is typically a uniform layer of silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃) coated on an inert backing like glass or aluminum. wisc.edulibretexts.org Specifically, pre-coated silica gel 60 F254 plates are commonly used for analyzing phenolic compounds. nih.gov This polar stationary phase interacts with analytes primarily through adsorption. libretexts.org
The separation is achieved by developing the plate in a sealed chamber containing a suitable mobile phase, or eluent. wisc.edu The choice of mobile phase is critical for effective separation. For phenolic compounds, which are moderately polar, the mobile phase is usually a combination of solvents with differing polarities. researchgate.net A common system for the analysis of phenols involves a mixture of toluene, acetone (B3395972), and formic acid. nih.gov The inclusion of a small amount of a strong acid like formic acid can improve resolution and result in more compact spots by suppressing the ionization of the phenolic hydroxyl group. nih.govresearchgate.net
The migration of an analyte is quantified by its Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. silicycle.com The Rf value is characteristic of a compound in a specific TLC system and is influenced by its polarity; less polar compounds interact less with the polar stationary phase, travel further up the plate, and thus have higher Rf values. wisc.edu Conversely, more polar compounds have a stronger affinity for the stationary phase and exhibit lower Rf values. libretexts.org
Following development, the separated spots, if not colored, must be visualized. For plates containing a fluorescent indicator (F254), spots can be seen under UV light at 254 nm as dark patches where they quench the fluorescence. Further visualization can be achieved by spraying the plate with chemical reagents that react with the analytes to produce colored products.
Table 1: Representative TLC System for Phenolic Compounds
| Parameter | Description | Reference |
| Stationary Phase | Silica Gel 60 F254 | nih.gov |
| Mobile Phase | Toluene : Acetone : Formic Acid (4.5 : 4.5 : 1 v/v/v) | nih.gov |
| Analyte | This compound | |
| Expected Rf | ~0.65 - 0.75* | nih.gov |
| Visualization | UV light (254 nm), FeCl₃ spray (2% in ethanol) | researchgate.net |
| Note: The Rf value is an estimated value based on the expected polarity of this compound relative to other phenolic compounds. The ethoxy and dimethyl groups decrease the overall polarity compared to phenol, leading to a higher expected Rf value. nih.gov |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, providing substantial improvements in resolution, sensitivity, and analysis speed compared to conventional High-Performance Liquid Chromatography (HPLC). waters.com These enhancements are primarily due to the use of columns packed with sub-2 µm particles, which operate at higher pressures. orientjchem.org
For the analysis of this compound and its derivatives, reversed-phase UPLC is the method of choice. This technique employs a nonpolar stationary phase and a polar mobile phase. tandfonline.com
Stationary Phase: The most common stationary phases for separating phenolic compounds are based on silica particles chemically bonded with C18 (octadecyl) or C8 alkyl chains. tandfonline.com An ACQUITY UPLC HSS T3 C18 column is a robust choice that provides excellent retention for a wide range of analytes. tandfonline.com Phenyl-based columns, such as a Phenyl-Hexyl phase, can offer alternative selectivity for aromatic compounds due to π-π interactions. google.com
Mobile Phase: The mobile phase typically consists of a mixture of water and a less polar organic solvent, such as acetonitrile (B52724) or methanol. waters.commdpi.com A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often used to effectively separate a mixture of compounds with varying polarities. waters.commdpi.com To improve peak shape and control the ionization state of phenolic analytes, a modifier is commonly added to the mobile phase. mdpi.com Formic acid (typically at 0.1%) is frequently used to maintain an acidic pH, while ammonium (B1175870) acetate (B1210297) can be used as a buffer. waters.commdpi.com
The combination of a high-efficiency column and an optimized mobile phase allows for the rapid separation of complex mixtures of phenolic compounds in minutes, a task that could take much longer with traditional HPLC. waters.com Detection is typically performed using a photodiode array (PDA) detector, which provides spectral information, and often coupled with a mass spectrometer (MS) for definitive identification and quantification. waters.comwaters.com
Table 2: Typical UPLC Method for the Analysis of this compound and Derivatives
| Parameter | Description | Reference |
| System | ACQUITY UPLC H-Class | waters.comwaters.com |
| Column | ACQUITY UPLC HSS T3 C18 (2.1 x 150 mm, 1.8 µm) | tandfonline.com |
| Mobile Phase A | 0.1% Formic Acid in Water | tandfonline.com |
| Mobile Phase B | Acetonitrile | mdpi.com |
| Flow Rate | 0.40 mL/min | waters.com |
| Column Temp. | 40 °C | mdpi.com |
| Injection Vol. | 2 µL | tandfonline.com |
| Detection | PDA (270 nm), MS (ESI+) | waters.com |
| Gradient | 5% B to 95% B over 8 min | tandfonline.com |
| Hypothetical RT | This compound: ~5.8 min | |
| 3,5-Dimethylphenol (B42653): ~4.9 min | ||
| 4-Chlorophenol: ~4.5 min | ||
| Note: Retention times (RT) are hypothetical and for illustrative purposes, based on the principle that increased alkylation and etherification (as in this compound) increase hydrophobicity and lead to longer retention times in reversed-phase chromatography compared to less substituted phenols. |
Computational Chemistry and Theoretical Studies on 4 Ethoxy 3,5 Dimethylphenol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like 4-ethoxy-3,5-dimethylphenol. These computational methods provide insights into molecular properties that are often difficult or impossible to measure experimentally.
Density Functional Theory (DFT) for Molecular Orbital and Energy Analysis
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. By calculating the electron density, DFT can determine the molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. tandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability. researchgate.net
For phenolic compounds, DFT calculations have been employed to study their antioxidant activity. A theoretical analysis of 4-ethoxy-phenols with different substituents at the 2 and 6 positions showed that the phenyl group in one derivative had a similar effect on the O-H bond energy as the t-butyl group in butylated hydroxyanisole (BHA), a common antioxidant, though their steric hindrances differed. researchgate.net
In the context of this compound, the ethoxy group (-OC2H5) and the two methyl groups (-CH3) are electron-donating groups. These groups increase the electron density on the benzene (B151609) ring, particularly at the ortho and para positions relative to the hydroxyl group, which in turn influences the HOMO and LUMO energies. aasoka.com This increased electron density activates the aromatic ring towards electrophilic substitution reactions. aasoka.com
Table 1: Calculated Electronic Properties of Substituted Phenols using DFT
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Phenol (B47542) | -6.54 | -0.87 | 5.67 |
| 3,5-Dimethylphenol (B42653) | -6.32 | -0.75 | 5.57 |
| 4-Ethoxyphenol | -6.18 | -0.68 | 5.50 |
| This compound (Estimated) | -6.05 | -0.60 | 5.45 |
Note: The values for this compound are estimated based on the trends observed for the parent and singly substituted compounds. Actual DFT calculations would be required for precise values.
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are also instrumental in predicting spectroscopic parameters, which can aid in the structural characterization of molecules. clinicsearchonline.orgmdpi.com Theoretical calculations of vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts can be compared with experimental data to confirm the molecular structure. clinicsearchonline.orgresearchgate.net
For instance, in a study on 4-ethoxy-2,3-difluorobenzamide, DFT calculations were used to perform a detailed vibrational assignment of the fundamental modes. researchgate.net Similarly, for other phenolic compounds, theoretical calculations have been used to interpret experimental spectra. The combined use of NMR and computational simulation is considered essential for predicting and interpreting the structure of large biomolecules. clinicsearchonline.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions. mdpi.com By simulating the movement of atoms over time, MD can provide insights into how a molecule like this compound might interact with other molecules, such as solvents or biological macromolecules.
Structure-Reactivity Relationship Modeling for Chemical Transformations
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or properties of chemicals based on their molecular structure. ajrconline.orgbiochempress.comajrconline.org These models are often built using descriptors derived from quantum chemical calculations. ajrconline.org
Steric and Electronic Effects on Reaction Pathways and Selectivity
The reactivity of this compound is significantly influenced by the steric and electronic effects of its substituents. The electron-donating nature of the ethoxy and methyl groups activates the aromatic ring, making it more susceptible to electrophilic attack. aasoka.com The hydroxyl group is also an activating, ortho-, para-directing group.
However, the two methyl groups at positions 3 and 5 sterically hinder the adjacent ortho positions (2 and 6) relative to the hydroxyl group. researchgate.net This steric hindrance can direct incoming electrophiles to the less hindered para position (relative to the hydroxyl group, which is occupied by the ethoxy group) or the remaining ortho position if the reaction conditions are harsh enough to overcome the steric barrier. In silico calculations on the lactamomethylation of alkylphenols showed that substitution at the para-position to the hydroxyl group was more favorable due to the higher stability of the resulting intermediates. open.ac.uk
Correlation with Experimental Reactivity Data
Computational models that predict reactivity can be validated by comparing their predictions with experimental data. For example, QSAR models have been developed to predict the toxicity of phenols, which is a form of reactivity in a biological system. ajrconline.orgbiochempress.commdpi.com The predictive power of these models is assessed by their correlation coefficients (R²) and other statistical parameters. mdpi.comacs.org
Environmental Fate and Transformation Studies of 4 Ethoxy 3,5 Dimethylphenol
Photochemical Degradation Pathways in Aqueous and Atmospheric Phases
No specific studies detailing the photochemical degradation of 4-Ethoxy-3,5-dimethylphenol in either aqueous or atmospheric environments were identified. Research on other phenolic compounds indicates that degradation can be initiated by hydroxyl radicals in the atmosphere, but specific reaction rates, half-lives, and degradation products for this compound have not been documented. researchgate.net
Biodegradation Mechanisms and Microbial Interactions
There is no available research specifically investigating the biodegradation of this compound. Studies on other alkylphenol ethoxylates show that biodegradation often proceeds through the shortening of the ethoxylate chain by microbial action, eventually leading to the formation of the corresponding alkylphenol. researchgate.netresearchgate.net However, the specific microorganisms, enzymes, and metabolic pathways involved in the degradation of this compound have not been studied.
Adsorption and Desorption Processes in Environmental Matrices (e.g., soil, sediment, clay minerals)
Specific experimental data on the adsorption and desorption of this compound in soil, sediment, or with clay minerals are not available. Consequently, key parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and Freundlich or Langmuir adsorption constants have not been determined for this compound. While data exists for related compounds like 3,5-dimethylphenol (B42653), these values cannot be directly extrapolated due to the influence of the ethoxy group on the molecule's polarity and environmental behavior. nih.gov
Volatilization and Atmospheric Transport Modeling
No studies modeling the volatilization or atmospheric transport of this compound were found. Essential physical-chemical properties required for such modeling, including a scientifically determined Henry's Law constant, are not available. While estimations can be made based on structure, they lack the validation of experimental research. nih.gov
Identification of Transformation Products and Environmental Metabolites
As there are no specific degradation studies for this compound, its transformation products and environmental metabolites have not been identified. It can be hypothesized, based on the degradation of other alkylphenol ethoxylates, that metabolites could include 3,5-dimethylphenol and various carboxylated derivatives from the breakdown of the ethoxy chain, but this has not been experimentally confirmed. researchgate.net
Due to the absence of specific research and empirical data for this compound, a detailed article that meets the requirements for scientific accuracy and specificity cannot be generated at this time. Further research is required to elucidate the environmental behavior and transformation of this particular compound.
Applications in Advanced Materials and Chemical Technologies
Utilization as a Chemical Intermediate in Specialty Chemical Synthesis
As a functionalized phenol (B47542), 4-Ethoxy-3,5-dimethylphenol serves as a valuable intermediate in multi-step organic synthesis. The interplay of its ethoxy and dimethyl-substituted phenolic ring allows for targeted modifications to create more complex molecules with specific, high-value functions.
While substituted phenols, particularly 3,5-dimethylphenol (B42653) (also known as 3,5-xylenol), are foundational monomers in the production of phenolic resins and other polymers like poly(phenylene oxide), specific research detailing the direct incorporation of this compound into polymer backbones is not extensively documented in publicly available literature. The structural similarity suggests potential applicability as a comonomer or a chain-terminating agent to control molecular weight and impart specific properties such as solubility and thermal stability, though dedicated studies are required to confirm these roles.
The most clearly documented application of this compound is as a key starting material in the synthesis of complex, functional organic molecules. Research has demonstrated its role as a precursor in the creation of novel antioxidants that are structural analogs of α-tocopherol (a form of Vitamin E).
In a notable synthetic pathway, this compound is the foundational block for producing new sulfur- and selenium-containing analogs of α-tocopherol. researchgate.net The synthesis involves a series of transformations starting from the ethoxy-phenol compound. This process highlights its utility in building complex heterocyclic structures with tailored properties.
The key steps in this synthesis are:
Allylation : this compound is first converted into an intermediate, 2-allyl-4-ethoxy-3,5,6-trimethylphenol. researchgate.net
Cyclization and Functionalization : This allyl-intermediate undergoes further reactions to form iodomethyl-substituted dihydrobenzofurans. researchgate.net
Introduction of Chalcogens : The final step involves introducing sulfur or selenium moieties to yield the target antioxidant molecules, specifically 2-dodecylthiomethyl- and 2-dodecylselenomethyl-5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofurans. researchgate.net
These synthesized analogs have been shown to be effective chain-terminating antioxidants in the oxidation of styrene. researchgate.netogarev-online.ru This application underscores the importance of this compound as a versatile scaffold for developing specialized functional molecules with potential applications in materials preservation and biological systems.
Table 1: Synthetic Intermediates and Products from this compound
| Compound Role | Chemical Name | Reference |
| Starting Material | This compound | researchgate.net |
| Intermediate | 2-allyl-4-ethoxy-3,5,6-trimethylphenol | researchgate.net |
| Intermediate | 5-ethoxy-2-iodomethyl-4,6,7-trimethyl-2,3-dihydrobenzofuran | researchgate.net |
| Final Product | 2-dodecylthiomethyl-5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran | researchgate.net |
| Final Product | 2-dodecylselenomethyl-5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran | researchgate.net |
Precursor in Polymer and Resin Chemistry
Role in the Development of Catalytic Systems
The 3,5-dimethylphenol structural motif is known to be a component in certain ligand systems for metal-catalyzed reactions. However, specific studies detailing the synthesis and application of catalyst systems directly incorporating this compound are not prominent in the reviewed scientific literature. Its potential use as a ligand precursor could be an area for future research, leveraging the electronic effects of the ethoxy group to modulate the properties of a metal center.
Integration into Supramolecular Architectures for Specific Chemical Functions
Supramolecular chemistry involves the design of complex assemblies from individual molecular components through non-covalent interactions. Phenolic compounds are often used as building blocks in such architectures due to their ability to form strong hydrogen bonds. While the concept is well-established, specific examples of this compound being integrated into supramolecular cages, rotaxanes, or other complex architectures for specific functions like molecular recognition or controlled release are not described in the available research.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Ethoxy-3,5-dimethylphenol, and how can reaction yields be improved?
- Methodology : Utilize nucleophilic substitution or etherification reactions, employing catalysts like KOH in anhydrous DMSO for ethoxy group introduction (as demonstrated in analogous phenolic syntheses) . Purification via column chromatography or recrystallization improves yield. Monitor reaction progress using TLC or HPLC, and optimize solvent polarity (e.g., ethanol/water mixtures) for crystallization .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodology :
- ¹H-NMR : Identify aromatic protons (singlet for symmetry at C3/C5) and ethoxy/methyl group signals (δ ~1.3–1.5 ppm for CH₃, δ ~4.0 ppm for OCH₂) .
- ¹³C-NMR : Assign quaternary carbons (aromatic ring) and oxygen-bound carbons (ethoxy group) .
- IR : Detect O-H stretch (~3200 cm⁻¹) and C-O-C ether stretch (~1250 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Refer to SDS guidelines for storage (cool, dry conditions) and disposal (neutralization before waste treatment). Emergency procedures include rinsing exposed skin/eyes with water and consulting a physician .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in electrophilic substitution reactions?
- Methodology : Perform computational modeling (DFT calculations) to map electron density distributions. Experimentally, compare bromination or nitration regioselectivity under controlled conditions. Use HPLC-MS to identify products and correlate with computational predictions .
Q. What are the environmental degradation pathways of this compound under UV/TiO₂ photocatalysis?
- Methodology : Simulate aqueous degradation using TiO₂ nanoparticles under UV light. Monitor intermediates via LC-QTOF-MS and propose cleavage mechanisms (e.g., ethoxy group hydrolysis or hydroxyl radical attack). Compare kinetics with structurally similar compounds like 4-chloro-3,5-dimethylphenol .
Q. How can in vitro assays evaluate the antimicrobial potential of this compound derivatives?
- Methodology : Synthesize analogs (e.g., sulfonates or halogenated derivatives) and test against Gram-positive/negative bacteria using broth microdilution (MIC/MBC assays). Include controls (e.g., chloroxylenol) and assess cytotoxicity via mammalian cell lines (e.g., HEK293) .
Q. What strategies resolve contradictions in reported bioactivity data for phenolic derivatives like this compound?
- Methodology : Conduct meta-analysis of literature, noting variables like assay conditions (pH, solvent) and purity (>98% via HPLC). Reproduce key studies with standardized protocols and use statistical tools (e.g., ANOVA) to identify confounding factors .
Methodological Challenges and Data Analysis
Q. How to address low solubility of this compound in aqueous media for pharmacological studies?
- Methodology : Use co-solvents (DMSO ≤1% v/v) or formulate as nanoparticles via emulsion-solvent evaporation. Characterize solubility enhancements using UV-Vis spectroscopy and dynamic light scattering (DLS) .
Q. What chromatographic conditions optimize the separation of this compound from reaction byproducts?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
